1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14-4-6-16(7-5-14)20(26)18-19(15-8-10-17(23)11-9-15)25(13-12-24(2)3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWLUAGCJUIIQT-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions
Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Friedel-Crafts Acylation:
Nucleophilic Substitution: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution using a suitable fluorinated aromatic compound.
Reduction and Hydroxylation: The hydroxy group can be introduced through reduction of a carbonyl group followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride (for Friedel-Crafts acylation)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and dimethylamino groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(dimethylamino)ethyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- 1-(2-(dimethylamino)ethyl)-5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
Uniqueness
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.
Biological Activity
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, also referred to as a pyrrolone derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes a dimethylaminoethyl group, a fluorophenyl moiety, and a hydroxyl group, contributing to its potential therapeutic effects.
Key Functional Groups
- Dimethylamino group : Enhances solubility and biological interaction.
- Hydroxyl group : Potentially involved in hydrogen bonding with biological targets.
- Fluorophenyl group : Increases lipophilicity, aiding in membrane permeability.
Anticancer Properties
Research indicates that pyrrolone derivatives exhibit anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |
| HeLa (cervical cancer) | 12 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on breast cancer models. The results demonstrated a significant reduction in tumor size and weight in treated mice compared to controls. Histological analysis revealed increased apoptosis markers in tumor tissues.
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited biofilm formation, which is critical for bacterial virulence and resistance.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this pyrrolone derivative?
The synthesis typically involves multi-step reactions, including pyrrole ring formation and functionalization of aromatic groups. Key steps include:
- Condensation : Reacting 4-fluorophenylacetic acid derivatives with 2-(dimethylamino)ethylamine under basic conditions (e.g., NaH in DMF) to form the pyrrole core .
- Acylation : Introducing the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Hydroxylation : Oxidative hydroxylation at the 3-position using H₂O₂ or tert-butyl hydroperoxide under controlled pH .
Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for acylation) and temperature control (0–5°C during condensation to prevent side reactions) .
Q. Which analytical methods are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the 4-fluorophenyl group shows characteristic splitting patterns in ¹H NMR (δ 7.2–7.4 ppm, J = 8.5 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₃FN₂O₃ requires m/z 378.1694) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Conditions : Variations in buffer pH or incubation time (e.g., kinase inhibition assays sensitive to ATP concentration). Validate results using standardized protocols (e.g., Eurofins Panlabs kinase profiling) .
- Stereochemical Purity : Chiral impurities in the dimethylaminoethyl side chain can alter binding affinity. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .
- Target Validation : Cross-verify activity against off-target receptors via CRISPR-edited cell lines or competitive binding assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the dimethylaminoethyl group?
- Analog Synthesis : Replace the dimethylamino group with diethylamino or morpholino moieties to assess steric/electronic effects on receptor binding .
- Protonation Studies : Use pH-dependent NMR to evaluate the amine’s protonation state, which influences solubility and membrane permeability .
- Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict interactions with hydrophobic pockets in target enzymes .
Q. How can reaction efficiency be improved during large-scale synthesis?
- Design of Experiments (DOE) : Apply factorial design to optimize variables (e.g., molar ratio of reactants, catalyst loading). For example, a 2³ factorial design reduced acylation byproducts by 30% .
- Flow Chemistry : Continuous flow reactors enhance heat transfer and reduce reaction time (e.g., 2-hour acylation vs. 6 hours in batch) .
- Green Chemistry : Replace AlCl₃ with recyclable acidic resins (e.g., Amberlyst-15) to minimize waste .
Q. What methodologies address instability of the 3-hydroxy group under acidic conditions?
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during acylation, followed by deprotection with TBAF .
- Stabilization via Chelation : Add EDTA to reaction mixtures to sequester trace metals that catalyze degradation .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
